

A Comparative Guide to the In Vitro and In Vivo Effects of NKH477

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For Researchers, Scientists, and Drug Development Professionals

NKH477, a water-soluble forskolin derivative, has demonstrated significant therapeutic potential through its direct activation of adenylyl cyclase. This guide provides a comprehensive comparison of its effects observed in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on **NKH477**, offering a clear comparison of its potency and efficacy in different experimental contexts.

Table 1: In Vitro Effects of NKH477



Assay	System	Key Findings	Referen
Adenylyl Cyclase Activation	Insect cell membranes overexpressing adenylyl cyclase isoforms	Stimulated type V (cardiac) isoform 1.87- fold more potently than type II and 0.89- fold relative to forskolin.[1]	
HEK293 cells overexpressing type V adenylyl cyclase	Increased cAMP accumulation 1.57- fold more than forskolin.[1]		
Guinea pig ventricular membranes	Showed adenylyl cyclase stimulant activity.[2]		
Bronchodilation	Not specified	EC50 = 32.6 nM.	
Cancer Cell Proliferation	Panel of 10 human cancer cell lines (including MCF7, HT29, A431)	Induced >70% inhibition of proliferation in all cell lines tested.[3][4]	•
Apoptosis Induction	Human cancer cell lines	Induced dose- dependent apoptosis, causing G1 arrest.[3] [4]	
Vasodilation	Porcine coronary artery smooth muscle strips	Attenuated acetylcholine-induced contraction in a concentration- dependent manner (0.1-1.0 µM).[5]	-
Calcium Mobilization	Rabbit mesenteric artery smooth muscle strips	Attenuated noradrenaline-induced increases in intracellular Ca2+ and	•



		force in a concentration- dependent manner (0.01-0.3 μM).[6]
T-Cell Function	Mixed lymphocyte reaction (MLR)	Suppressed generation of cytotoxic T lymphocytes (CTLs), T-cell proliferation, and IL-2 production.[7]

Table 2: In Vivo Effects of NKH477



Model	Route of Administrat ion	Dosage	Key Cardiovasc ular Effects	Other Effects	Reference
Anesthetized Dogs	Intravenous (i.v.) injection	1-30 μg/kg	Dose- dependent increase in LVdP/dtmax, coronary and femoral artery blood flow, and heart rate; dose- dependent decrease in blood pressure.[2]		
i.v. infusion	0.15-0.6 μg/kg/min	Increased LVdP/dtmax, cardiac output, and heart rate; decreased blood pressure and total peripheral resistance.[2]			
Intraduodenal	0.05-0.2 mg/kg	Exhibited clear cardiovascula r actions.	Orally active.	[2]	
Oral	0.15 and 0.3 mg/kg	Exhibited clear cardiovascula r actions.	Orally active.	[2]	



Dog Heart- Lung Preparation (Drug- Induced Cardiac Failure)	Not specified	10-100 μg	Dose-dependently improved cardiac function depressed by pentobarbital, propranolol, or verapamil.	Almost complete restoration of cardiac performance at 100 µg.	[8]
Canine Ventricular Arrhythmia Models	Not specified	Not specified	Did not worsen arrhythmias induced by two-stage coronary ligation; suppressed digitalis- and epinephrine- induced arrhythmias. [9]		
Mice (Cardiac Allograft)	Not specified	1 and 3 mg/kg/day	Prolonged median graft survival time to 12 and 15 days, respectively, compared to 10 days in the control group.	Immunosuppr essive effects.	[7]

Signaling Pathways and Experimental Workflows

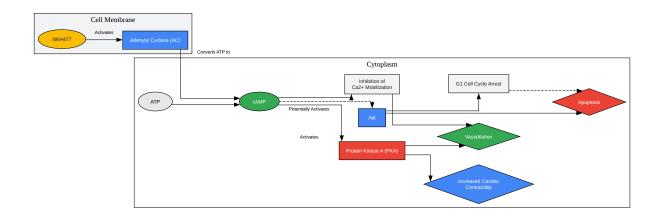




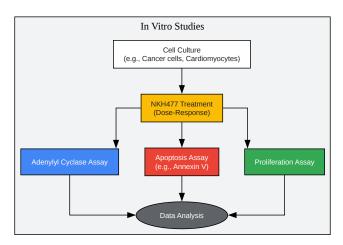


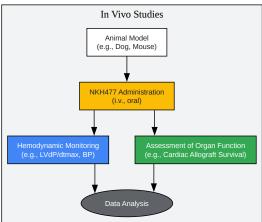
The primary mechanism of action for **NKH477** is the direct activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This initiates a cascade of downstream signaling events.











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